2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one
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Overview
Description
2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one is a heterocyclic compound that contains both pyrazole and pyridine ringsIts unique structure allows for diverse chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable electrophilic reagent, such as a fluorinated ketone, under acidic conditions. The reaction is usually carried out in a solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyridin-4-one derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridin-4-one derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one: Another nitrogen-containing heterocycle with similar structural features.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanol: A related compound with a hydroxyl group instead of a fluorine atom.
Uniqueness
2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable scaffold for drug discovery and materials science .
Properties
Molecular Formula |
C7H7FN2O |
---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
2-fluoro-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one |
InChI |
InChI=1S/C7H7FN2O/c8-7-4-5-6(11)2-1-3-10(5)9-7/h4H,1-3H2 |
InChI Key |
FGOCODRIVQNOHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=NN2C1)F |
Origin of Product |
United States |
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